N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide: is a synthetic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-keto ester with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.
Coupling of the Indene and Isoxazole Moieties: The final step involves the coupling of the indene and isoxazole moieties through an amide bond formation reaction. This can be achieved by reacting the indene derivative with the isoxazolecarboxylic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
The industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification methods, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, such as iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with neurotransmitter receptors, affecting neuronal communication and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide: can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide: This compound also contains an indene moiety but differs in the functional groups attached to the indene and isoxazole rings.
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound lacks the isoxazole ring and has different chemical properties and applications.
N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide: This compound has a similar structure but with different substituents on the isoxazole ring.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-14-15(10(2)20-18-14)16(19)17-13-8-7-11-5-4-6-12(11)9-13/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVYVHATAQCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC3=C(CCC3)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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